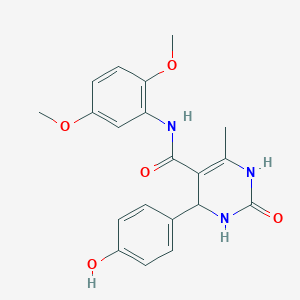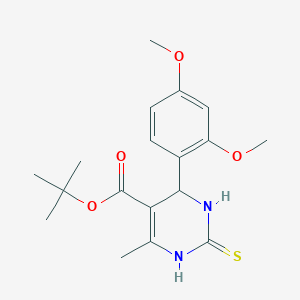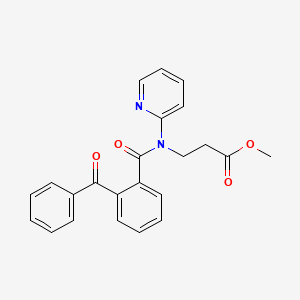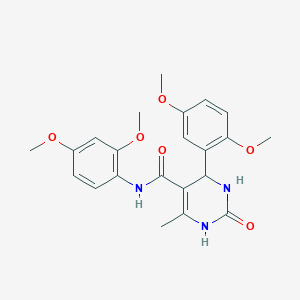![molecular formula C13H15BrN4S B3961732 N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B3961732.png)
N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea
Vue d'ensemble
Description
N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea, also known as BPTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTU is a thiourea derivative that has been synthesized through a specific method and has been found to have multiple uses in biochemical and physiological studies.
Mécanisme D'action
N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea exerts its inhibitory effect on sGC by binding to the heme group of the enzyme. This binding prevents the activation of sGC by nitric oxide, which results in a decrease in the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that plays a crucial role in various physiological processes, including smooth muscle relaxation and platelet aggregation. The inhibition of sGC by this compound results in a decrease in cGMP production, which, in turn, affects various physiological processes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects due to its inhibition of sGC. One of the primary effects of this compound is the decrease in blood pressure. This compound has been found to be effective in reducing blood pressure in animal models, making it a potential therapeutic agent for hypertension. This compound has also been found to inhibit platelet aggregation, which could have potential applications in the treatment of thrombotic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea has several advantages as a tool for scientific research. One of the primary advantages is its selectivity for sGC, which allows for the specific inhibition of this enzyme without affecting other related enzymes. This compound is also stable and can be easily synthesized, making it a valuable tool for various biochemical and physiological studies.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the limitations is the potential for off-target effects, as this compound has been found to inhibit other enzymes at high concentrations. Additionally, the effects of this compound may vary depending on the experimental conditions, making it important to carefully design experiments to ensure accurate results.
Orientations Futures
There are several future directions for the use of N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea in scientific research. One potential direction is the development of this compound as a therapeutic agent for hypertension and other cardiovascular diseases. This compound could also be used to study the role of sGC in various physiological processes, including smooth muscle relaxation and platelet aggregation. Additionally, the development of more selective sGC inhibitors based on the structure of this compound could lead to the discovery of new therapeutic agents for various diseases.
Conclusion
In conclusion, this compound is a valuable tool for scientific research due to its selectivity for sGC and its potential applications in various fields. The synthesis method for this compound has been well-established, and its mechanism of action has been extensively studied. This compound has several advantages as a tool for scientific research, but there are also some limitations associated with its use. Overall, this compound has significant potential for the development of new therapeutic agents and the study of various physiological processes.
Applications De Recherche Scientifique
N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is as a selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a crucial role in the regulation of various physiological processes, including blood pressure, platelet aggregation, and smooth muscle relaxation. This compound has been found to selectively inhibit sGC without affecting other related enzymes, making it a valuable tool for studying the role of sGC in various physiological processes.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(3-imidazol-1-ylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4S/c14-11-2-4-12(5-3-11)17-13(19)16-6-1-8-18-9-7-15-10-18/h2-5,7,9-10H,1,6,8H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPYZIFSVWABFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NCCCN2C=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-nitrophenyl)butanamide](/img/structure/B3961651.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B3961658.png)

![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3961675.png)
![9-tert-butyl-5-(methylthio)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3961686.png)
![6-amino-4-(3-furyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3961693.png)
![2-bromo-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide](/img/structure/B3961701.png)



![4-acetyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3961722.png)


![6-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3961750.png)